REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Al](C)C.C([NH:15][C:16]1[C:21]([C:22](OCC)=[O:23])=[CH:20][N:19]=[CH:18][N:17]=1)(=O)C>C(Cl)Cl>[NH2:15][C:16]1[C:21]([C:22]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:23])=[CH:20][N:19]=[CH:18][N:17]=1
|
Name
|
|
Quantity
|
336 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
2.17 mL
|
Type
|
reactant
|
Smiles
|
C[Al](C)C
|
Name
|
compound 22
|
Quantity
|
301 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=NC=NC=C1C(=O)OCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at RT
|
Type
|
CUSTOM
|
Details
|
quenched with NH4Cl (sat.)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction into CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with NaHCO3 (sat.), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (CH2Cl2/EtOAc)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=NC=C1C(=O)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 mg | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 24.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |